Cas no 854018-87-4 (4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine)

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core, substituted with a chloro group at the 4-position and a methyl group at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro substituent enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. Its rigid bicyclic framework offers stability, making it suitable for applications in medicinal chemistry, such as kinase inhibitor design. High purity and well-defined synthetic routes ensure reproducibility for research and industrial use.
4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine structure
854018-87-4 structure
Product Name:4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine
CAS No:854018-87-4
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD12924482
CID:1025547
PubChem ID:53412838
Update Time:2025-06-07

4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine
    • 4-Chloro-2-methyl-5-azaindole
    • 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (ACI)
    • MFCD12924482
    • DB-357998
    • SCHEMBL4904441
    • AKOS016002764
    • 854018-87-4
    • DTXSID40696623
    • I10786
    • SY251609
    • MDL: MFCD12924482
    • Inchi: 1S/C8H7ClN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
    • InChI Key: GZRNWDOHXHJRDZ-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(NC(C)=C2)C=CN=1

Computed Properties

  • Exact Mass: 166.0297759g/mol
  • Monoisotopic Mass: 166.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

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4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  110 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  -40 °C; 5 h, 50 °C
3.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  110 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

Production Method 3

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, 100 °C
2.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  110 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  -40 °C; 5 h, 50 °C
2.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  110 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

Production Method 5

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  18 h, 55 °C
2.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  -40 °C; 5 h, 50 °C
4.1 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  110 °C
Reference
Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists
Andres, Miriam; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117

4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine Raw materials

4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine Preparation Products

4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:854018-87-4)4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine
Order Number:A900700
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:06
Price ($):415.0
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Additional information on 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine

4-Chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine: A Comprehensive Overview

4-Chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine (CAS No. 854018-87-4) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine.

Chemical Structure and Synthesis

The chemical structure of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine is characterized by a fused ring system consisting of a pyrrole and a pyridine moiety. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position imparts unique physical and chemical properties to this compound. The synthesis of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine can be achieved through various routes, including cyclocondensation reactions and palladium-catalyzed coupling reactions.

One common synthetic method involves the reaction of 2-methylpyrrole with an appropriate pyridine derivative in the presence of a suitable catalyst. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic protocols for this compound.

Biological Properties and Mechanisms of Action

4-Chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine has been extensively studied for its biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects. These properties are attributed to its ability to modulate various cellular signaling pathways and interact with specific protein targets.

In the context of anti-inflammatory activity, 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation and immune responses.

In cancer research, 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine has demonstrated promising anti-tumor effects by inducing apoptosis in cancer cells. Studies have shown that this compound can target multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the MAPK/ERK pathway. These findings suggest that 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine could be a potential lead compound for the development of novel anti-cancer drugs.

Clinical Applications and Future Prospects

The potential clinical applications of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine are diverse and promising. In preclinical studies, this compound has shown efficacy in treating various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory properties make it an attractive candidate for further clinical evaluation.

In the realm of neurodegenerative diseases, 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine has been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and promote neurogenesis. These findings suggest that it may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

Recent Research Advancements

The field of medicinal chemistry is constantly evolving, and recent studies have shed new light on the mechanisms underlying the biological activities of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can selectively bind to specific G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents.

Another notable advancement is the use of computational methods to predict the binding affinity and selectivity of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine. These computational models have provided valuable insights into the structure-function relationships of this compound and have guided the design of more potent analogs.

Safety Considerations and Regulatory Status

Safety is a critical aspect in the development of any new chemical entity. Extensive toxicological studies have been conducted to evaluate the safety profile of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine. These studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any drug candidate, further safety assessments are necessary before it can be approved for clinical use.

The regulatory status of 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine strong > is currently under review by various regulatory agencies. Preclinical data supporting its safety and efficacy are being compiled for submission to regulatory bodies such as the FDA (Food and Drug Administration) and EMA (European Medicines Agency). These regulatory submissions will be crucial in advancing this compound through clinical trials.

Conclusion

In summary, 4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine strong > (CAS No. 854018-87-4) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and diverse biological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:854018-87-4)4-chloro-2-methyl-1H-Pyrrolo[3,2-c]pyridine
A900700
Purity:99%
Quantity:1g
Price ($):415.0
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